N-(1,2-benzothiazol-5-yl)-3-(ethylsulfamoyl)pyrrolidine-1-carboxamide
Description
N-(1,2-benzothiazol-5-yl)-3-(ethylsulfamoyl)pyrrolidine-1-carboxamide is a complex organic compound that features a benzothiazole ring, a pyrrolidine ring, and an ethylsulfamoyl group
Properties
IUPAC Name |
N-(1,2-benzothiazol-5-yl)-3-(ethylsulfamoyl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3S2/c1-2-16-23(20,21)12-5-6-18(9-12)14(19)17-11-3-4-13-10(7-11)8-15-22-13/h3-4,7-8,12,16H,2,5-6,9H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSAQXPNYCLGRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1CCN(C1)C(=O)NC2=CC3=C(C=C2)SN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2-benzothiazol-5-yl)-3-(ethylsulfamoyl)pyrrolidine-1-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole ring, followed by the introduction of the pyrrolidine ring and the ethylsulfamoyl group. Common synthetic routes include:
Formation of Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of Pyrrolidine Ring: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction involving a halogenated precursor.
Attachment of Ethylsulfamoyl Group: The ethylsulfamoyl group is typically introduced through a sulfonation reaction using ethylsulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1,2-benzothiazol-5-yl)-3-(ethylsulfamoyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogenated compounds or organometallic reagents (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
N-(1,2-benzothiazol-5-yl)-3-(ethylsulfamoyl)pyrrolidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(1,2-benzothiazol-5-yl)-3-(ethylsulfamoyl)pyrrolidine-1-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzothiazole ring is known to interact with various biological targets, while the ethylsulfamoyl group can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-(1,2-benzothiazol-5-yl)-3-(methylsulfamoyl)pyrrolidine-1-carboxamide: Similar structure but with a methylsulfamoyl group instead of an ethylsulfamoyl group.
N-(1,2-benzothiazol-5-yl)-3-(propylsulfamoyl)pyrrolidine-1-carboxamide: Contains a propylsulfamoyl group.
Uniqueness
N-(1,2-benzothiazol-5-yl)-3-(ethylsulfamoyl)pyrrolidine-1-carboxamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The ethylsulfamoyl group, in particular, may enhance its solubility and interaction with biological targets compared to similar compounds with different alkyl groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
